Home > Products > Screening Compounds P23994 > 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide
4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide - 1251552-19-8

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Catalog Number: EVT-3083380
CAS Number: 1251552-19-8
Molecular Formula: C22H24FN5O
Molecular Weight: 393.466
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer Activity: Certain pyrazole carboxamide derivatives have demonstrated potential as anticancer agents by inhibiting specific protein kinases involved in cancer cell growth and proliferation. [ [] ]
  • Antimicrobial Activity: Some analogs have displayed significant antimicrobial properties against various bacterial and fungal strains. [ [] [] ]
  • CNS activity: Modifications to the piperazine ring and substituents on the pyrazole core have yielded compounds with activity at various CNS receptors, including dopamine and serotonin receptors. [ [] [] ]
Applications
  • Drug Development: Derivatives have been investigated for their potential as anticancer, antimicrobial, and CNS-active agents. [ [] [] [] [] ]

Compound Description: This compound is a potent class II c-Met inhibitor, initially identified as a lead compound for developing effective therapeutic agents against c-Met-dependent tumors. []

Relevance: Although structurally distinct from the target compound, this molecule highlights the biological relevance of pyrazole-containing compounds and their potential as kinase inhibitors. The presence of the 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide moiety in this compound, compared to the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl group in the target compound, demonstrates a structural similarity and suggests potential for shared chemical and biological properties. Both compounds share a core pyrazole ring structure further emphasizing their relatedness. []

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Moiety 27)

Compound Description: This peptidomimetic is identified as a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. []

Relevance: Moiety 27 contains a 3,5-dimethyl-1H-pyrazol-1-yl group, structurally very similar to the 3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl portion of 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide. This close structural resemblance suggests potential for shared pharmacological properties and highlights the significance of the 3,5-dimethyl-1H-pyrazole moiety in biological activity. []

(S)-1-(2,4-Dichlorobenzyl)-N-(3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (LONI11)

Compound Description: This compound acts as a potent agonist for cannabinoid receptors CB1 and CB2. In vivo studies in mice demonstrated a significant orexant effect upon intraperitoneal administration. []

Relevance: While LONI11 belongs to the indazole class and the target compound is based on a pyrazole scaffold, both share structural similarities in their side chains. The presence of a 3,3-dimethylbutanamide group in LONI11 and a 3,5-dimethylpyrazole moiety in the target compound, connected through a methylene linker to a carboxamide, suggests potential for overlapping pharmacophoric features. These shared features might contribute to binding interactions with similar biological targets, making LONI11 a relevant compound for comparison. []

(S)-2-(1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoic acid (LONI4)

Compound Description: This compound acts as a potent antagonist for cannabinoid receptors CB1 and CB2. It displayed a strong anorexant effect in mice upon intraperitoneal administration. []

Relevance: LONI4 shares a common 2,4-dichlorobenzyl-1H-indazole-3-carboxamide core structure with LONI11, differentiating in their terminal side chains. While not directly sharing the pyrazole core of the target compound, the structural similarity in the core scaffold and the presence of a branched alkyl chain (3-methylbutanoic acid) in LONI4, compared to the 3,5-dimethylpyrazole in the target compound, highlights the potential relevance in understanding structure-activity relationships. The common carboxamide linker further strengthens the connection between these compounds. []

(S)-Methyl 2-(1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (LONI2)

Compound Description: This compound, similar to LONI4, acts as a potent antagonist for cannabinoid receptors CB1 and CB2, demonstrating a substantial anorexant effect in mice upon intraperitoneal administration. []

Relevance: LONI2 shares the 2,4-dichlorobenzyl-1H-indazole-3-carboxamide core with LONI4 and LONI11, differing in the terminal ester group. The consistent anorexant activity observed across LONI2, LONI4, and the contrasting orexant activity of LONI11, alongside their structural variations, provide valuable insights into structure-activity relationships. These comparisons can be beneficial in understanding the impact of the 3,5-dimethylpyrazole group in the target compound and its potential contribution to specific biological activity. []

Properties

CAS Number

1251552-19-8

Product Name

4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

IUPAC Name

4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(2-fluorophenyl)piperazine-1-carboxamide

Molecular Formula

C22H24FN5O

Molecular Weight

393.466

InChI

InChI=1S/C22H24FN5O/c1-16-21(17(2)28(25-16)18-8-4-3-5-9-18)26-12-14-27(15-13-26)22(29)24-20-11-7-6-10-19(20)23/h3-11H,12-15H2,1-2H3,(H,24,29)

InChI Key

DIHCRIDELNSWQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)NC4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.